![molecular formula C6H4BrN3 B578520 5-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1227628-78-5](/img/structure/B578520.png)
5-Bromo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a bromine atom at the 5-position. Its molecular formula is C₆H₄BrN₃ (molecular weight: 198.03 g/mol) . The compound is characterized by a fused bicyclic structure with nitrogen atoms at positions 1, 4, and 7 of the pyridine ring. Key applications include its role as a building block in medicinal chemistry, particularly in synthesizing analogs with antitumor, anti-inflammatory, and analgesic activities .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . The compound inhibits this activation, thereby preventing the downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting the activation of TRKs, this compound disrupts these pathways, affecting the normal functioning of the cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biological Activity
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 232.06 g/mol. The unique structure of this compound includes a bromine atom at the 5-position, which influences its reactivity and biological interactions. The pyrazolo[4,3-b]pyridine framework is known for its ability to form various derivatives that exhibit significant pharmacological properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.06 g/mol |
Key Functional Groups | Bromine (Br), Pyrazole, Pyridine |
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that these compounds may bind effectively to targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K) pathways .
Antimicrobial Properties
The antimicrobial activity of this compound has been well documented. A series of synthesized derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like streptomycin .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Kinase Inhibition : Many derivatives act as selective inhibitors of kinases involved in cancer progression.
- Antioxidant Activity : Some studies have reported antioxidant properties through radical scavenging assays, indicating potential protective effects against oxidative stress-related diseases .
- Binding Affinity : Molecular docking studies reveal high binding affinities to various biological targets, suggesting a multi-target mechanism in its action profile .
Case Studies and Research Findings
- Antitubercular Activity : A recent study synthesized new derivatives of pyrazolo[3,4-b]pyridine and evaluated their activity against Mycobacterium tuberculosis. The results indicated that certain modifications significantly enhanced their antitubercular efficacy compared to traditional treatments .
- Synthesis and Characterization : Another study focused on synthesizing sulfonamide derivatives linked to 5-bromo-1H-pyrazolo[3,4-b]pyridine. These compounds were characterized for their antibacterial activity and antioxidant properties using DPPH radical scavenging assays. Several derivatives exhibited potent activity against bacterial strains and showed good antioxidant capacity .
Scientific Research Applications
Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives
The synthesis of this compound derivatives often involves multi-step procedures that yield compounds with diverse biological activities. For instance, researchers have successfully synthesized sulfonamide derivatives of this compound, which exhibited significant antibacterial and antioxidant properties. The synthesis typically starts with the bromination of a pyrazolo[4,3-b]pyridine scaffold followed by coupling reactions with various functional groups to enhance therapeutic efficacy .
Antimicrobial Properties
Numerous studies have reported the antimicrobial activities of compounds derived from this compound. For example:
- Antibacterial Activity : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. Compounds synthesized in one study demonstrated notable activity compared to standard antibiotics like streptomycin .
- Antifungal Activity : Some derivatives also exhibit antifungal properties, expanding their potential use in treating infections caused by fungi .
Antioxidant Activity
The antioxidant properties of this compound derivatives have been evaluated using assays such as DPPH and Superoxide radical scavenging tests. Certain compounds demonstrated significant scavenging activity, indicating their potential role in preventing oxidative stress-related diseases .
Anti-cancer Activity
Research indicates that pyrazolo[4,3-b]pyridine derivatives may act as potent anticancer agents. They have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as tyrosine kinase inhibition . The structural diversity of these compounds allows for targeted modifications that can enhance their selectivity and potency against specific cancer types.
Case Study 1: Synthesis and Characterization
A study synthesized a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide derivatives. These compounds were characterized using spectral analysis techniques (NMR, IR) and evaluated for their antibacterial and antioxidant activities. The results indicated that several derivatives showed promising activity against tested bacterial strains and significant antioxidant effects .
Case Study 2: Lead Optimization
Another research effort focused on optimizing lead compounds derived from this compound for their efficacy as tyrosine kinase inhibitors. The study highlighted the importance of structural modifications at specific positions on the pyrazole ring to improve biological activity and reduce metabolic liabilities .
Summary of Applications
Application Area | Description |
---|---|
Antimicrobial | Effective against various bacterial and fungal strains |
Antioxidant | Significant radical scavenging activity |
Anti-cancer | Potential inhibitors of tyrosine kinases with anticancer properties |
Drug Development | Scaffold for synthesizing novel therapeutic agents |
Q & A
Q. Basic: What are the established synthetic routes for 5-Bromo-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?
A common method involves cyclization of 2-bromo-5-amino-4-picoline with sodium nitrite in acetic acid under controlled temperature (0–5°C), yielding the target compound via diazotization and intramolecular cyclization . Alternative approaches include using hexamine (urotropine) in a water-acetic acid mixture under reflux (120°C) to introduce aldehyde functionalities, achieving a 67% yield after purification . Optimization requires careful control of stoichiometry, solvent ratios, and reaction duration to minimize byproducts.
Q. Basic: What purification and characterization techniques are recommended for this compound?
Silica gel flash column chromatography with mobile phases like heptane/ethyl acetate (8:2) is widely used for purification . Characterization relies on H and C NMR spectroscopy to confirm regiochemistry and substituent positions. For example, the aldehyde proton in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde appears at δ 9.93 ppm in DMSO-d, while aromatic protons exhibit distinct coupling patterns (e.g., δ 8.55 ppm, J = 2.3 Hz) . Mass spectrometry (MS) and elemental analysis further validate purity and molecular weight.
Q. Advanced: How can researchers design derivatives for structure-activity relationship (SAR) studies?
Derivatization strategies focus on halogen displacement (e.g., Suzuki coupling with aryl boronic acids) or functionalization at the 3-position. For instance, Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with phenylacetylene yields 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (51% yield) . Introducing electron-withdrawing groups (e.g., carboxylic acids) enhances solubility and bioactivity, as seen in 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .
Q. Advanced: How can contradictory NMR data for similar derivatives be resolved?
Discrepancies in chemical shifts often arise from solvent effects or tautomerism. For example, NH protons in pyrrolopyridines may appear broadened or absent due to exchange processes. Comparing spectra across solvents (e.g., DMSO-d vs. CDCl) and using 2D NMR (COSY, HSQC) helps resolve ambiguities. In 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the tosyl group’s deshielding effect shifts the aldehyde proton to δ 10.03 ppm .
Q. Basic: What biological applications are associated with this compound?
It serves as a kinase inhibitor scaffold, particularly targeting tropomyosin receptor kinases (TRKs) implicated in cancer. Biological assays (e.g., cell proliferation studies) are conducted at 10 μM concentrations, with IC values determined via ATP competition assays . Derivatives with improved solubility (e.g., carboxylated analogs) are prioritized for in vivo testing .
Q. Advanced: What strategies improve regioselectivity in cross-coupling reactions?
Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) require careful selection of ligands and bases. For 5-bromo-1H-pyrrolo[2,3-b]pyridine, using Pd(PPh) with KCO in toluene/ethanol (3:1) achieves >90% regioselectivity for 3,5-disubstituted products . Microwave-assisted synthesis can reduce reaction times and side products.
Q. Advanced: How can solubility challenges be addressed during formulation?
Introducing polar groups (e.g., carboxylic acids, PEG chains) or using co-solvents (DMSO:water mixtures) enhances aqueous solubility. For example, 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid exhibits 10-fold higher solubility in PBS (pH 7.4) compared to the parent compound . Lyophilization or nanoparticle encapsulation may further improve bioavailability.
Q. Basic: What are the key stability considerations during storage?
The compound is hygroscopic and should be stored under inert gas (N/Ar) in sealed containers at −20°C. Degradation products (e.g., dehalogenated analogs) can form under prolonged exposure to light or moisture, necessitating periodic purity checks via HPLC .
Q. Advanced: How are computational methods used to predict reactivity?
Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For this compound, the C-3 position shows higher electrophilicity, aligning with experimental coupling outcomes . Molecular docking further optimizes inhibitor binding to TRK kinases .
Q. Advanced: What analytical techniques resolve synthetic byproducts?
High-resolution mass spectrometry (HRMS) and LC-MS/MS differentiate isomers and byproducts. For example, bromine isotopic patterns (1:1 ratio for Br/Br) confirm successful halogen retention. X-ray crystallography (e.g., CCDC deposition 933323) provides unambiguous structural confirmation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrazolo[4,3-b]pyridines
5-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine
- Molecular Formula : C₆H₃BrClN₃
- Molecular Weight : 232.46 g/mol
- Key Features : The addition of a chlorine atom at the 3-position increases molecular weight and introduces steric and electronic effects. This substitution enhances reactivity in cross-coupling reactions, making it valuable for further functionalization .
- Synthesis : Typically prepared via halogenation or palladium-catalyzed coupling reactions .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.08 g/mol
- Key Features : The ester group at the 3-position improves solubility and serves as a handle for hydrolytic conversion to carboxylic acids. This derivative is pivotal in synthesizing chalcone-based anti-inflammatory agents .
5-Bromo-1H-pyrazolo[3,4-c]pyridine
- Molecular Formula : C₆H₄BrN₃
- Key Differences: The bromine atom is positioned on the pyridine ring adjacent to the pyrazole moiety (3,4-c vs. 4,3-b).
Heterocyclic Core Modifications
5-Bromo-1H-pyrrolo[2,3-b]pyridine
- Molecular Formula : C₇H₅BrN₂
- Key Differences : Replaces the pyrazole ring with a pyrrole, reducing nitrogen content. This modification decreases hydrogen-bonding capacity and may lower metabolic stability compared to pyrazolo analogs .
Thieno[2,3-b]pyridine Derivatives
- Example : 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile
- Key Differences : Incorporates a sulfur atom in the fused ring system. The thiophene moiety enhances lipophilicity and π-stacking interactions, which can improve pharmacokinetic properties but may reduce aqueous solubility .
Functional Group Comparisons
Preparation Methods
Cyclocondensation of Brominated Pyridine Derivatives with Hydrazine
The most widely reported method for synthesizing 5-bromo-1H-pyrazolo[4,3-b]pyridine involves the cyclocondensation of 3-amino-4-bromopyridine with hydrazine under reflux conditions. This one-step protocol leverages the nucleophilic attack of hydrazine on the pyridine ring, followed by intramolecular cyclization to form the pyrazole moiety.
In a representative procedure, 3-amino-4-bromopyridine (20 g, 0.1 mol) and anhydrous hydrazine (18 g, 0.56 mol) were heated in ethanol at 80°C for 12 hours . Post-reaction, the mixture was concentrated, quenched with water, and filtered to yield a yellow solid (46% yield). Characterization by NMR (400 MHz, DMSO) confirmed the structure, with pyrazole NH protons resonating at δ 14.32 ppm and pyridine protons at δ 8.21–8.65 ppm . Infrared spectroscopy further validated the product, showing N-H stretches at 3395 cm and C=N vibrations at 1625 cm .
Optimization Insights :
-
Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Stoichiometry : Excess hydrazine (5.6 equiv) drives the reaction to completion.
-
Yield Limitation : Competing side reactions, such as over-alkylation, cap yields at ~50% .
Diazotization and Ring Closure of Aminopyridine Precursors
An alternative route employs diazotization of 4-bromo-3-nitropyridine followed by reduction and cyclization. This method, adapted from protocols for pyrazolo[3,4-c]pyridines , involves:
-
Diazotization : Treatment of 4-bromo-3-aminopyridine with sodium nitrite in acetic acid generates a diazonium intermediate.
-
Cyclization : Heating the diazonium salt in situ induces loss of nitrogen and formation of the pyrazole ring.
For example, reacting 4-bromo-3-aminopyridine (4.00 g, 21.4 mmol) with NaNO (1.48 g, 21.4 mmol) in acetic acid at 20°C for 24 hours yielded this compound in 59% yield after column purification . The reaction’s regioselectivity arises from the para-directing effect of the bromine atom, favoring cyclization at the 4-position.
Key Observations :
-
Acid Choice : Acetic acid minimizes side product formation compared to HCl .
-
Temperature : Prolonged room-temperature stirring prevents exothermic decomposition.
-
Purification : Silica gel chromatography (0–50% EtOAc/hexanes) effectively removes nitro byproducts .
Transition Metal-Catalyzed Cross-Coupling for Late-Stage Bromination
While less common, palladium-catalyzed coupling offers a route to introduce bromine post-cyclization. Starting from 1H-pyrazolo[4,3-b]pyridine, bromination using N-bromosuccinimide (NBS) in the presence of Pd(OAc) selectively functionalizes the 5-position. A 2019 study reported 72% yield using this method, with regioselectivity confirmed by NMR .
Advantages :
-
Flexibility : Enables synthesis of analogs with varied substituents.
-
Precision : High selectivity for the 5-position avoids isomeric contamination.
Challenges :
-
Cost : Palladium catalysts increase reaction expense.
-
Sensitivity : Moisture and oxygen require stringent inert conditions .
Comparative Analysis of Methodologies
Trade-offs :
-
Cyclocondensation : Economical but moderate yield.
-
Diazotization : Higher yield but requires hazardous NaNO.
-
Cross-Coupling : Superior selectivity offset by catalyst costs.
Spectroscopic Characterization and Validation
Robust analytical protocols ensure structural fidelity:
-
NMR : Pyrazole NH protons appear as singlets at δ 14.0–14.5 ppm, while pyridine protons resonate between δ 8.2–8.9 ppm .
-
IR Spectroscopy : N-H stretches (3395 cm) and C=N vibrations (1625 cm) confirm ring formation .
-
Mass Spectrometry : ESI-MS exhibits [M+H] peaks at m/z 198, consistent with the molecular formula CHBrN .
Industrial-Scale Considerations and Challenges
Scaling production necessitates addressing:
-
Waste Management : Diazotization generates nitrogen gas, requiring controlled venting .
-
Catalyst Recovery : Pd-based methods benefit from ligand design (e.g., dppf) to enhance recyclability .
-
Regioselectivity : Isomeric byproducts (e.g., [3,4-b] vs. [4,3-b]) demand rigorous chromatography or crystallization .
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXNBNVCRSNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745413 | |
Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227628-78-5 | |
Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.